molecular formula C12H24N2O4S B7083495 N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide

N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide

Cat. No.: B7083495
M. Wt: 292.40 g/mol
InChI Key: AAFISZMMROIHDJ-UHFFFAOYSA-N
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Description

N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxymethyl group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S/c1-4-6-12(9-15)7-5-8-14(12)11(16)10(2)13-19(3,17)18/h10,13,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFISZMMROIHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1C(=O)C(C)NS(=O)(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the pyrrolidine ring using formaldehyde and a reducing agent.

    Attachment of the Methanesulfonamide Group: This is typically done through a sulfonamide formation reaction, where the hydroxymethylated pyrrolidine is reacted with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the oxopropan-2-yl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural versatility.

Mechanism of Action

The mechanism of action of N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, while the pyrrolidine ring can interact with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-(hydroxymethyl)-2-methylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide: Similar structure but with a methyl group instead of a propyl group.

    N-[1-[2-(hydroxymethyl)-2-ethylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propyl group in the pyrrolidine ring can influence the compound’s lipophilicity and binding affinity to molecular targets, distinguishing it from its methyl and ethyl analogs.

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